2(1H)-Pyridinone,4-(chloromethyl)-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

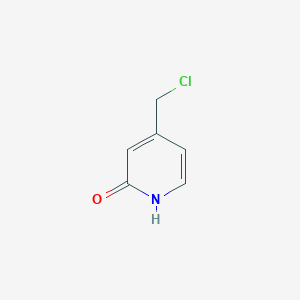

4-(Chloromethyl)-1H-pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position and a keto group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1H-pyridin-2-one typically involves the chloromethylation of 1H-pyridin-2-one. One common method is the reaction of 1H-pyridin-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group at the 4-position of the pyridine ring .

Industrial Production Methods

Industrial production of 4-(Chloromethyl)-1H-pyridin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

化学反应分析

Types of Reactions

4-(Chloromethyl)-1H-pyridin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridinones.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-(Chloromethyl)-1H-pyridin-2-ol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted pyridinones, carboxylic acids, and alcohols, depending on the specific reaction and conditions used.

科学研究应用

Pharmacological Applications

2(1H)-Pyridinone derivatives have been studied for their potential analgesic properties. Research indicates that these compounds exhibit activity comparable to standard analgesics like aspirin. For instance, a study highlighted the synthesis of various 4(1H)-pyridinone derivatives, which were evaluated for their analgesic effects using the acetic acid-induced abdominal constriction model. Results showed significant analgesic activity across the synthesized compounds .

Antimicrobial Properties

The compound has also been investigated for its antibacterial effects. A derivative of 2(1H)-pyridinone was reported to demonstrate cytotoxic actions against various human oral tumor cell lines, suggesting its potential use as a therapeutic agent in oncology .

MRI Contrast Agents

2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) has been utilized in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes, which serve as Zn2+-sensitive magnetic resonance imaging (MRI) contrast agents. This application highlights the compound's role in enhancing imaging techniques in medical diagnostics .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used to study metal ion interactions and develop new materials with specific electronic properties .

Polymer Chemistry

In polymer science, 2(1H)-Pyridinone derivatives have been employed as intermediates in the synthesis of functional polymers. These polymers can exhibit unique properties such as enhanced thermal stability and improved mechanical strength, making them suitable for various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| M.D. Aytemir et al., Arzneim. Forsch. (1999) | Analgesic Activity | Synthesized 4(1H)-pyridinone derivatives showed comparable analgesic effects to aspirin. |

| Thermo Scientific (2025) | MRI Contrast Agents | Developed Gd3+ complexes using chloromethyl pyridine derivatives for enhanced MRI imaging capabilities. |

| Sigma-Aldrich (2025) | Antimicrobial Properties | Evaluated cytotoxic effects against human tumor cell lines indicating potential therapeutic uses. |

作用机制

The mechanism of action of 4-(Chloromethyl)-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity . The keto group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

相似化合物的比较

4-(Chloromethyl)-1H-pyridin-2-one can be compared with other similar compounds, such as:

4-(Bromomethyl)-1H-pyridin-2-one: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It exhibits similar reactivity but may have different biological activity due to the different halogen atom.

4-(Hydroxymethyl)-1H-pyridin-2-one: Contains a hydroxymethyl group instead of a chloromethyl group. It is less reactive in nucleophilic substitution reactions but can participate in hydrogen bonding.

4-(Methyl)-1H-pyridin-2-one: Lacks the halogen atom, making it less reactive in substitution reactions but still useful as a building block in organic synthesis.

生物活性

2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) can be represented as follows:

- Chemical Formula : C7H6ClN1O1

- Molecular Weight : Approximately 155.58 g/mol

The synthesis of this compound typically involves the chloromethylation of pyridinones, which can be achieved through various methods including the use of chloromethyl methyl ether or other chloromethylating agents. Research has shown that functionalized pyridinones serve as versatile intermediates in organic synthesis, leading to a variety of nitrogen-containing heterocycles .

Antimicrobial Properties

2(1H)-Pyridinone derivatives have demonstrated significant antimicrobial activity. Studies indicate that these compounds exhibit effectiveness against a range of bacteria and fungi. For instance, derivatives of pyridin-2(1H)-one have been tested for their antibacterial properties against Gram-positive and Gram-negative bacteria, showing promising results .

Antiviral Activity

Research has highlighted the potential of 2(1H)-Pyridinone, 4-(chloromethyl)-(9CI) in antiviral applications. Specifically, compounds derived from this structure have been investigated for their ability to inhibit the replication of viruses such as influenza. The mechanism involves targeting viral endonuclease activity, which is crucial for viral RNA processing .

Phytotoxic Effects

In addition to its antimicrobial properties, this compound exhibits phytotoxic activity. A study evaluated the effects of various pyridinone derivatives on plant species such as Ipomoea grandifolia and Cucumis sativus. Results showed that certain derivatives could inhibit plant growth effectively, indicating potential use in herbicide development .

Study on Antiviral Efficacy

A notable study focused on the antiviral efficacy of 2(1H)-Pyridinone derivatives against influenza viruses. The researchers found that specific compounds could significantly reduce viral replication in infected cells. This highlights the potential for developing new antiviral agents based on this chemical structure .

Phytotoxicity Assessment

In another investigation, the phytotoxic effects were assessed by applying different concentrations of 2(1H)-Pyridinone derivatives to crops. The results indicated a dose-dependent inhibition of seed germination and root elongation in treated plants. This suggests that these compounds could be beneficial in managing weed populations while minimizing harm to crops .

Research Findings Summary Table

属性

IUPAC Name |

4-(chloromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-5-1-2-8-6(9)3-5/h1-3H,4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRJRFJXQDZWEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105590-03-2 |

Source

|

| Record name | 4-(chloromethyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。